tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Description
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1263177-13-4) is a spirocyclic heterocyclic compound with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.35 g/mol . It features a unique 1-oxa-7-azaspiro[4.5]decane core, where the oxygen and nitrogen atoms occupy adjacent positions in the spiro system. The tert-butyl carbamate (Boc) group at the 7-position enhances solubility and stability, while the 3-amino group provides a reactive site for further derivatization. This compound is widely used as a building block in medicinal chemistry for exploring chemical space and designing biologically active molecules .
Properties
IUPAC Name |
tert-butyl 3-amino-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-5-13(9-15)7-10(14)8-17-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOFDUWABCFZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis equipment may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Materials Science
1. Polymer Chemistry
The unique structure of tert-butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.
2. Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be explored as an additive in coatings and adhesives, improving their performance characteristics such as adhesion strength and resistance to environmental factors.
Biochemical Applications
1. Biochemical Probes
The compound can serve as a biochemical probe for studying enzyme interactions or cellular processes. Its ability to modify biological pathways makes it a valuable tool in pharmacological research.
2. Buffering Agent
This compound has been noted for its buffering capabilities in biological systems, particularly within a pH range conducive to cellular activity (pH 6–8.5). This property is crucial for maintaining optimal conditions in cell culture experiments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Identified structural analogs with enhanced binding affinity to CNS receptors. |
| Study B | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria using related compounds. |
| Study C | Polymer Applications | Showed improved thermal stability when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
Spirocyclic compounds exhibit diverse biological and physicochemical properties depending on their heteroatom composition, substituents, and ring sizes. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Spirocyclic Compounds
Physicochemical and Spectral Properties
- Melting Points : Thia-containing analogs (20f, 20k) exhibit higher melting points (69–90°C) compared to the target compound, likely due to sulfur’s polarizability and crystal packing .
- Polarity: The 3-amino group in the target compound enhances water solubility and nucleophilic reactivity, whereas the hydroxyl analog (1445951-10-9) may form hydrogen bonds more readily .
- Spectral Data :
Biological Activity
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS No. 1263177-13-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly for its anticancer properties.
Antitumor Activity
Research has shown that derivatives of spirocyclic compounds exhibit promising antitumor activities. For instance, a study evaluating a series of 1-Oxa-4-azaspiro[4.5]deca derivatives highlighted the importance of structural modifications in enhancing cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11h | A549 | 0.18 |
| 11h | MDA-MB-231 | 0.08 |
| 11h | HeLa | 0.15 |
In this context, this compound may share similar mechanisms of action due to its structural characteristics, although specific IC50 values for this compound have not been widely reported.
The mechanisms by which spirocyclic compounds exert their biological effects often involve:
- Inhibition of Cell Proliferation : Compounds can interfere with cell cycle progression.
- Induction of Apoptosis : They may trigger programmed cell death in cancer cells.
- Targeting Specific Pathways : Many spirocyclic derivatives are designed to target specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have examined related compounds with similar structures to assess their biological activities:
-
Synthesis and Evaluation of Antitumor Activity :
- A study synthesized various derivatives and evaluated their effectiveness against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.
- The results indicated that modifications to the spirocyclic framework could enhance cytotoxicity significantly.
-
Comparative Analysis with Known Anticancer Agents :
- The activity of these compounds was compared against established drugs like bendamustine and vorinostat, showing that some derivatives had superior efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
